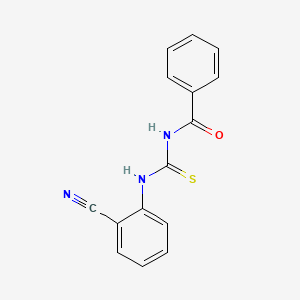

N-benzoyl-N'-(2-cyanophenyl)thiourea

Descripción

Significance of Acylthiourea Derivatives in Contemporary Chemical Research

Acylthiourea derivatives have garnered considerable attention in contemporary chemical research due to their vast potential applicability across diverse scientific fields. rsc.org This significance stems from their versatile biological activities and their utility as ligands in coordination chemistry and as building blocks in organic synthesis. rsc.orgnih.gov

Comprehensive studies have documented a wide array of pharmacological benefits associated with acylthiourea derivatives. These include potential applications as antimicrobial, antitumor, antiviral, and anti-inflammatory agents. nih.gov The presence of both carbonyl and thiocarbonyl functional groups is reported to enhance the biological activity of these compounds upon binding to target sites. researchgate.net

In the realm of coordination chemistry, the presence of hard and soft donor sites (oxygen, nitrogen, and sulfur atoms) makes acylthioureas versatile ligands capable of forming a diverse array of metal complexes. rsc.org These metal complexes are themselves subjects of extensive research for applications in catalysis, materials science, and medicinal chemistry. rsc.orgnih.gov For instance, some acylthiourea metal complexes have shown enhanced biological activities compared to the free ligands. rsc.org

Furthermore, acylthioureas serve as flexible starting materials for the synthesis of a wide variety of heterocyclic compounds, owing to the reactivity of the thiourea (B124793) moiety. nih.govnih.gov

Overview of Thiourea Scaffold as a Versatile Molecular Platform

The thiourea moiety, SC(NH₂)₂, and its substituted derivatives form a versatile and privileged scaffold in chemistry. researchgate.net This versatility is attributed to its structural features, including the ability to form stable hydrogen bonds and its capacity to act as a ligand for various metal ions. researchgate.net The thione (C=S) and amine (NH) groups within the thiourea core are crucial for its chemical reactivity and interaction with other molecules.

The thiourea framework is a common feature in a variety of drugs and bioactive compounds, demonstrating a broad range of therapeutic and pharmacological properties. researchgate.net In organic synthesis, thiourea and its derivatives are used as organocatalysts, activating electrophilic substrates through directional hydrogen bonding with remarkable stereocontrol. This has made them essential tools in asymmetric synthesis for creating complex natural products.

The inherent flexibility of the thiourea structure allows for the synthesis of a wide range of core structures with diverse functionalities and properties. researchgate.net Its ability to coordinate with metals as either a neutral or anionic ligand has led to significant developments in the field of coordination chemistry. nih.gov

Specific Contextualization of N-benzoyl-N'-(2-cyanophenyl)thiourea within Acylthiourea Literature

N-benzoyl-N'-(2-cyanophenyl)thiourea is a specific example within the broader class of N-aroyl-N'-arylthioureas. Research into this family of compounds often involves the synthesis and characterization of various derivatives to explore structure-activity relationships. While literature specifically detailing the 2-cyanophenyl isomer is limited, extensive research on the isomeric N-benzoyl-N'-(4-cyanophenyl)thiourea provides a strong basis for contextualization. mdpi.com

Studies on N-benzoyl-N'-(4-cyanophenyl)thiourea have detailed its synthesis, spectroscopic characterization, and electrochemical properties. mdpi.compreprints.org This compound, along with its nitro-substituted analogue, N-(4-nitrobenzoyl)-N'-(4-cyanophenyl)thiourea, has been synthesized in high yields from aroyl isothiocyanates and 4-aminobenzonitrile. mdpi.com The structures are typically confirmed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. mdpi.compreprints.org

The synthesis of N-benzoyl-N'-arylthioureas generally follows a well-established method where an aroyl chloride is reacted with potassium or ammonium (B1175870) thiocyanate (B1210189) to generate an aroyl isothiocyanate in situ. This intermediate then reacts with a substituted aniline (B41778) (in this case, 2-aminobenzonitrile) to yield the final product. mdpi.com

The presence of the cyano (-C≡N) group on the phenyl ring is of particular interest in electrochemical studies. Cyclic voltammetry experiments on N-benzoyl-N'-(4-cyanophenyl)thiourea have been used to investigate the reduction potential of the cyano group. mdpi.compreprints.org These studies have shown that the electrochemical behavior can be influenced by other substituents on the aroyl ring, such as a nitro group, which affects the reduction potential of the cyano group through inductive effects. preprints.org It is reasonable to infer that N-benzoyl-N'-(2-cyanophenyl)thiourea would exhibit similar electrochemical properties, influenced by the ortho positioning of the cyano group.

Below are tables detailing the known physicochemical and spectroscopic data for N-benzoyl-N'-(2-cyanophenyl)thiourea and its closely related isomer, N-benzoyl-N'-(4-cyanophenyl)thiourea, for comparative purposes.

| Property | N-benzoyl-N'-(2-cyanophenyl)thiourea | N-benzoyl-N'-(4-cyanophenyl)thiourea |

|---|---|---|

| CAS Number | 119118-95-5 sigmaaldrich.com | Not explicitly found, synthesized in studies mdpi.compreprints.org |

| Molecular Formula | C₁₅H₁₁N₃OS | C₁₅H₁₁N₃OS |

| Molecular Weight | 281.34 g/mol sigmaaldrich.com | 281.34 g/mol |

| Physical Form | Solid sigmaaldrich.com | Cream crystals preprints.org |

| Melting Point | Not available | 212-213 °C preprints.org |

| Spectroscopic Data | Assignments |

|---|---|

| FT-IR (cm⁻¹) | |

| ν(N-H) stretch | 3229 |

| ν(C-H) aromatic | 3030 |

| ν(C≡N) | 2223 |

| ν(C=O) | 1662 |

| δ(N-H) bending | 1592 |

| ν(C=S) | 834 |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| N-H | 12.70 (s, 1H), 11.69 (s, 1H) |

| Ar-H | 7.95, 7.93, 7.85, 7.64, 7.49 (m, 9H) |

| ¹³C NMR (CDCl₃, δ ppm) | |

| C=S | 179.7 |

| C=O | 168.6 |

| Ar-C | 142.7, 133.7, 133.5, 132.5, 129.3, 129.1, 128.9, 124.9, 124.6, 119.1 |

| C≡N | 108.6 |

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2-cyanophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCONWYDEBPOTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to N-benzoyl-N'-(2-cyanophenyl)thiourea

The synthesis of N-benzoyl-N'-(2-cyanophenyl)thiourea and its derivatives is primarily achieved through the reaction of an aroyl isothiocyanate with an appropriate amine. This key intermediate, the aroyl isothiocyanate, is typically generated in situ from an aroyl chloride and a thiocyanate (B1210189) salt.

The most common and established method for synthesizing N-benzoyl-N'-(2-cyanophenyl)thiourea is a one-pot, two-step solution-phase reaction. preprints.org This approach involves the initial formation of benzoyl isothiocyanate, followed by its reaction with 2-aminobenzonitrile (B23959).

The general procedure begins with the reaction of benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. preprints.orgmdpi.com The mixture is typically refluxed for approximately one hour to ensure the complete formation of the benzoyl isothiocyanate intermediate. preprints.org Following this, a solution of 2-aminobenzonitrile in the same solvent is added dropwise to the reaction mixture at ambient temperature. preprints.org The resulting solution is then refluxed for several hours to drive the nucleophilic addition of the amine to the isothiocyanate, yielding the final thiourea (B124793) product. preprints.orgmdpi.com Upon cooling, the product is precipitated by pouring the reaction mixture into ice-water, after which it can be collected by filtration, washed, and purified, often by recrystallization. preprints.org This conventional method is reliable and has been used to produce various derivatives with good yields. nih.gov

Table 1: Representative Conventional Synthesis Parameters

| Reactant 1 | Reactant 2 | Amine | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoyl chloride | KSCN | 4-cyanoaniline* | Acetone | ~4 hours | 87% | preprints.org |

| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | NH₄SCN | Heterocyclic amines | Acetone | ~2 hours | 41-76% | mdpi.com |

| Benzoyl chloride | Ammonium thiocyanate | p-chloro aniline (B41778) | Acetone | ~2 hours | - | hilarispublisher.com |

Note: The reference compound N-Benzoyl-N'-4-cyanophenyl thiourea is used as a structural isomer to illustrate the typical reaction conditions and yields for this class of molecules. preprints.org

To improve reaction efficiency, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. hilarispublisher.comresearchgate.net This "green chemistry" approach often leads to significantly shorter reaction times, higher yields, and improved product purity. hilarispublisher.comresearchgate.net

In a typical microwave-assisted protocol for synthesizing related thiourea derivatives, the reactants are mixed in a suitable solvent, sometimes with just a few drops of methanol, and irradiated in a domestic or dedicated laboratory microwave oven. hilarispublisher.com The reaction is often complete within a remarkably short period, typically 3 to 5 minutes, compared to the hours required for conventional refluxing. hilarispublisher.com The uniform heating provided by microwave radiation accelerates the rate of reaction, making it an efficient method for producing libraries of thiourea compounds for screening purposes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Reflux | Several hours | Well-established, simple equipment | preprints.org |

| Microwave Irradiation | 3-5 minutes | Faster reactions, higher yields, eco-friendly | hilarispublisher.comresearchgate.net |

Functionalization and Structural Modification of the Thiourea Core

The N-benzoyl-N'-(2-cyanophenyl)thiourea structure serves as a versatile template for functionalization. Modifications to the benzoyl or phenyl rings can significantly impact the compound's properties and the efficiency of its synthesis.

Substituents on the Phenyl Ring: The nucleophilicity of the reacting amine is paramount. EDGs on the cyanophenyl ring would increase the electron density on the nitrogen atom, making it a stronger nucleophile and potentially increasing the reaction rate. Conversely, additional EWGs on the cyanophenyl ring would decrease its nucleophilicity, possibly requiring longer reaction times or more stringent conditions to achieve high yields.

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to significantly improve yields in the synthesis of N-acyl thiourea derivatives, demonstrating a strategy to overcome potential negative substituent effects. mdpi.com In one study, the use of TBAB increased the reaction yield from 41% to 76%. mdpi.com

The rational design of analogs by modifying the core structure is a key strategy for developing compounds with specific applications. The thiourea moiety is a versatile building block for creating new heterocyclic systems and compounds with potential biological activity. mdpi.comnih.gov

Heterocyclic Synthesis: The 2-cyano group on the phenyl ring is a particularly reactive site for further chemical transformations. N-(2-cyanophenyl)benzimidoyl chloride, a precursor related to the target compound's synthesis, has been used as a starting material to react with thioamides, leading to intramolecular cycloadditions that form various heterocyclic skeletons, such as quinazolines, 3,1-benzothiazines, and 1,3,5-benzotriazocines. mdpi.comnih.gov This demonstrates a rational approach where the cyano group is intentionally placed to act as a reactive handle for constructing more complex molecular architectures. mdpi.com

Development of Biologically Active Agents: Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov Analogs are often designed by introducing specific functional groups to enhance these properties. For example, incorporating fluorine atoms or trifluoromethyl groups is a common strategy in the design of new antimicrobial agents. nih.gov Similarly, other analogs have been designed and synthesized to target specific enzymes, such as carbonic anhydrase. nih.gov The design process involves creating a library of compounds with varied substituents on the aromatic rings to systematically study structure-activity relationships. analis.com.mynih.gov

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies on analogous N-benzoyl-N'-arylthioureas consistently reveal a highly conserved set of structural motifs, governed by a delicate interplay of intra- and intermolecular forces. These studies form the basis for understanding the conformation, geometry, and supramolecular assembly of the title compound.

The conformation of the thiourea (B124793) moiety itself is generally described by a trans-cis arrangement of the two N-H protons relative to the C=S bond. The thione (C=S) and ketone (C=O) groups are typically oriented anti to one another. nih.gov The dihedral angles between the central planar unit and the flanking aromatic rings are a key feature of the molecular geometry. For instance, in the structure of 3-benzoyl-1-(2-methoxyphenyl)thiourea, the dihedral angles between the central C₂N₂OS moiety and the phenyl and benzene (B151609) rings are 23.79 (7)° and 29.52 (5)°, respectively. nih.gov Similarly, in N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, the thiourea group forms significant dihedral angles with both the benzene and pyridyl rings. psu.edu This twisting of the aromatic rings relative to the core is a common feature, preventing full molecular planarity while accommodating steric demands and optimizing crystal packing.

Selected geometric parameters from analogous structures are presented below, illustrating the expected bond lengths and angles for N-benzoyl-N'-(2-cyanophenyl)thiourea.

| Parameter | N-benzoyl-N′-(4-cyanophenyl)thiourea researchgate.net | N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea asianpubs.org |

| Bond Lengths (Å) | ||

| C=S | 1.675 (2) | 1.679 (3) |

| C=O | 1.223 (2) | 1.221 (3) |

| C(S)-N(amide) | 1.398 (2) | 1.399 (3) |

| C(S)-N(phenyl) | 1.346 (2) | 1.350 (4) |

| C(O)-N(amide) | 1.380 (2) | 1.379 (4) |

| Bond Angles (º) | ||

| N-C(S)-N | 115.9 (1) | 115.6 (2) |

| S=C-N(amide) | 123.6 (1) | 123.7 (2) |

| S=C-N(phenyl) | 120.5 (1) | 120.7 (2) |

| O=C-N(amide) | 121.2 (2) | 121.3 (3) |

| C(phenyl)-N-C(O) | 126.1 (1) | 126.5 (3) |

Note: Atom numbering may vary between structures; labels are generalized for clarity.

A predominant and structurally defining feature of N-benzoyl-N'-arylthioureas is a strong intramolecular N–H···O hydrogen bond. nih.gov This interaction occurs between the hydrogen atom of the benzoyl-adjacent amide (N-H) and the oxygen atom of the carbonyl group (C=O). asianpubs.orgasianpubs.org This hydrogen bond creates a stable, pseudo-six-membered ring, often described with the graph-set notation S(6). nih.gov

This intramolecular interaction is critical for stabilizing the molecule's conformation, enforcing the planarity of the central N-C(O)-N-C(S) backbone. nih.govmdpi.com The formation of this hydrogen-bonded ring results in a noticeable lengthening of the C=O bond compared to the average double bond length, a consequence of the delocalization of electron density within the ring. psu.eduasianpubs.org For example, the C=O bond length in N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea is 1.221(3) Å, longer than the typical average of 1.200 Å. asianpubs.org While direct energetic calculations for this bond in the title compound are not available from the provided sources, its consistent presence and influence on molecular geometry across numerous related structures underscore its significance as a primary stabilizing force. psu.eduasianpubs.orgasianpubs.org

| Compound | Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (º) | Reference |

| N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea | N2–H2···O1 | 1.94 | - | - | psu.edu |

| N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea | N2–H2···O1 | 1.98 | 2.675(4) | 136.9 | asianpubs.org |

| N-phenyl-N'-(2-nitrobenzoyl)thiourea | N–H···O | 2.135 | - | - | asianpubs.org |

The crystal packing of N-benzoyl-N'-(2-cyanophenyl)thiourea is dictated by a combination of directional hydrogen bonds and weaker interactions, which assemble individual molecules into a three-dimensional supramolecular architecture. mersin.edu.trnih.gov

Beyond the intramolecular hydrogen bond, intermolecular hydrogen bonds are crucial for the crystal packing. A highly prevalent motif in related structures is the formation of centrosymmetric dimers through pairs of N–H···S hydrogen bonds. nih.gov In this arrangement, the remaining N-H group (on the cyanophenyl side) acts as a hydrogen bond donor to the sulfur atom of an adjacent, inverted molecule. This interaction forms a characteristic eight-membered ring, or {···HNC=S}₂ synthon, which is a robust and common feature in the crystal packing of thiourea derivatives. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | References |

| N–H···S | Amide N-H | Thiocarbonyl S | Formation of centrosymmetric dimers, creating eight-membered rings ({···HNC=S}₂). | nih.govpsu.edu |

| C–H···O | Aromatic C-H | Carbonyl O | Linking primary structural motifs (dimers/chains) into a 3D network. | nih.govpsu.edu |

| C–H···S | Aromatic C-H | Thiocarbonyl S | Further stabilization of the 3D crystal lattice. | researchgate.net |

Interactions between the π-systems of the benzoyl and 2-cyanophenyl rings can also play a role in the crystal packing. mersin.edu.tr The presence and strength of these π-π stacking interactions depend on the specific packing arrangement, which dictates the distance and orientation between adjacent aromatic rings. rsc.org In some related crystal structures, phenyl rings exhibit parallel packing. However, for a significant π-π interaction to occur, the distance between the centroids of the rings typically needs to be less than approximately 4 Å. In the case of N-phenyl-N'-(2-nitrobenzoyl)thiourea, the distance between parallel phenyl rings was found to be 6.201 Å, which is too great for a meaningful π-π interaction. asianpubs.org Conversely, in a polymorph of a related compound, π-π stacking energies contributed significantly to the stability of the crystal structure. researchgate.net Therefore, the contribution of π-π stacking in N-benzoyl-N'-(2-cyanophenyl)thiourea is highly dependent on its specific crystalline form.

Furthermore, polymorphism—the ability of a compound to exist in more than one crystal form—is a known phenomenon in related molecules. researchgate.netmdpi.com For example, two polymorphic forms of 3-benzoyl-1,1-dimethyl-thiourea have been identified, which differ in their crystal packing, intermolecular interactions, and thermodynamic stability. researchgate.net The presence of π-π stacking in one form but not the other was a key differentiating factor. researchgate.net This suggests that N-benzoyl-N'-(2-cyanophenyl)thiourea could potentially exhibit polymorphism, with different crystalline forms arising from subtle variations in crystallization conditions, leading to distinct packing arrangements and physical properties.

Intermolecular Interactions and Supramolecular Assembly

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the precise structure and bonding characteristics of N-benzoyl-N'-(2-cyanophenyl)thiourea. Techniques such as vibrational, nuclear magnetic resonance, and electronic absorption spectroscopy each offer a unique window into the molecular framework.

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. The Fourier-Transform Infrared (FT-IR) spectrum of N-benzoyl-N'-(2-cyanophenyl)thiourea exhibits several characteristic absorption bands that confirm its structure. preprints.org While specific Raman spectroscopy data for this compound is not extensively detailed in the literature, the FT-IR data provides significant structural information.

The assignments of these vibrational modes can be understood by comparison with related benzoylthiourea (B1224501) structures. nih.govresearchgate.net Key vibrational frequencies are associated with the stretching and bending of specific bonds within the molecule, such as the N-H, C=O, C≡N, and C=S groups. researchgate.net

The FT-IR spectrum shows a distinct band for the N-H stretching vibration around 3229 cm⁻¹. The presence of the cyano (C≡N) group is confirmed by a sharp absorption peak at approximately 2224 cm⁻¹. The carbonyl (C=O) group of the benzoyl moiety gives rise to a strong stretching band near 1663 cm⁻¹. Aromatic C-H stretching is observed at 3030 cm⁻¹. Other significant bands correspond to N-H bending, thiocarbonyl, and thioureido group vibrations, which collectively provide a definitive vibrational fingerprint of the molecule. preprints.orgresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3229.38 | N-H stretching | preprints.orgresearchgate.net |

| 3030.30 | Aromatic C-H stretching | preprints.orgresearchgate.net |

| 2223.90 | C≡N stretching | preprints.orgresearchgate.net |

| 1662.92 | C=O stretching | preprints.orgresearchgate.net |

| 1592.40 | N-H bending | preprints.orgresearchgate.net |

| 1518.39 | Thiocarbonyl (CS-N) | preprints.orgresearchgate.net |

| 1262.91 | Thioureido (N-C=S) | preprints.orgresearchgate.net |

| 1162.68 | Carbonyl (CO-N) | preprints.orgresearchgate.net |

| 834.56 | C=S stretching | preprints.orgresearchgate.net |

For thiourea derivatives, the protons of the N-H groups are typically observed as singlets at the downfield end of the spectrum, often above 11 ppm, due to the effects of intramolecular hydrogen bonding and the electronegativity of adjacent carbonyl and thiocarbonyl groups. The aromatic protons of the benzoyl and cyanophenyl rings would be expected to appear as a complex series of multiplets in the range of 7.0 to 8.5 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the thiocarbonyl (C=S) and carbonyl (C=O) groups are characteristically found at low fields, typically around 180 ppm and 168 ppm, respectively. researchgate.net The carbon of the nitrile group (C≡N) would likely resonate near 110 ppm, while the aromatic carbons would produce a series of signals between 120 and 145 ppm. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning these proton and carbon signals and confirming the connectivity between the benzoyl and 2-cyanophenyl moieties through the thiourea bridge. However, specific 2D NMR studies for this compound are not currently documented in the literature.

Electronic Absorption Spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides information about its electronic structure and conjugated systems. The UV-Vis spectrum of benzoylthiourea derivatives is typically characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the C=O and C=S chromophores.

Detailed experimental UV-Vis absorption maxima for N-benzoyl-N'-(2-cyanophenyl)thiourea are not specified in the available research. However, based on the analysis of similar compounds, one would anticipate intense absorption bands in the ultraviolet region. These bands arise from π→π* transitions associated with the benzoyl and cyanophenyl aromatic systems, as well as the conjugated N-C=S and N-C=O groups. Weaker absorptions, corresponding to n→π* transitions of the non-bonding electrons on the sulfur and oxygen atoms, would likely appear at longer wavelengths. The exact position and intensity of these bands are influenced by the solvent and the specific electronic interactions within the molecule.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to investigate the properties of N-benzoyl-N'-(2-cyanophenyl)thiourea and its derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in N-benzoyl-N'-(2-cyanophenyl)thiourea, a process known as geometry optimization. Theoretical studies on closely related benzoylthiourea (B1224501) derivatives, such as N-benzoyl-N′-(4-cyanophenyl)thiourea, have demonstrated that geometries optimized using the B3LYP functional with various basis sets show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net

| Parameter | Typical Calculated Value (Å or °) for Benzoylthioureas | Typical Experimental Value (Å or °) for Benzoylthioureas |

|---|---|---|

| C=S Bond Length | ~1.67 | ~1.66 |

| C=O Bond Length | ~1.23 | ~1.22 |

| N-H···O Hydrogen Bond | ~1.9 - 2.1 | ~1.9 - 2.1 |

| C-N (Thiourea) Bond Lengths | ~1.35 - 1.40 | ~1.34 - 1.39 |

| Dihedral Angle (Phenyl-Thiourea) | Variable | Variable |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

For benzoylthiourea derivatives, the HOMO is typically localized on the sulfur atom and the phenyl ring attached to the thiourea (B124793) nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the benzoyl group and the second phenyl ring. A study on the related N-benzoyl-N′-(4-cyanophenyl)thiourea reported a theoretical HOMO-LUMO gap of 3.98 eV, suggesting good molecular stability. researchgate.net Generally, a larger energy gap implies higher stability and lower chemical reactivity.

| Parameter | Typical Calculated Value (eV) for Cyanophenyl Benzoylthioureas |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ~3.98 |

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

These descriptors are valuable in structure-activity relationship studies, helping to correlate electronic structure with biological activity. For example, the addition of substituent groups can modulate these properties, thereby influencing the molecule's reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or charge transfer |

| Chemical Softness (S) | S = 1 / (2η) | Polarizability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. The MEP surface is colored based on the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For N-benzoyl-N'-(2-cyanophenyl)thiourea, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen and the sulfur atom, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. The nitrogen atom of the cyano group would also exhibit a negative potential. Regions of positive potential (blue) are typically found around the N-H protons, indicating their acidic nature and role as hydrogen bond donors. This analysis is critical for predicting non-covalent interactions and understanding how the molecule might bind to a biological target. researchgate.net

Molecular Dynamics Simulations (for interaction studies)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of N-benzoyl-N'-(2-cyanophenyl)thiourea, MD simulations are particularly useful for investigating its interaction with biological macromolecules, such as enzymes or receptors.

By placing the molecule in a simulated biological environment (e.g., in a box of water with a target protein), researchers can observe how it binds and the stability of the resulting complex. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the molecule's conformation and its binding pose within a receptor. Stable interactions are characterized by low RMSD fluctuations.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or the protein it interacts with.

MD simulations on related thiourea derivatives have been used to confirm the stability of their interactions with target proteins, providing insights into their mechanism of action at a dynamic level. researchgate.net

Conformational Landscape Exploration and Energy Profiles

The biological activity of a flexible molecule like N-benzoyl-N'-(2-cyanophenyl)thiourea is often dependent on its conformation. Computational methods are used to explore the molecule's conformational landscape and determine the relative energies of different spatial arrangements (conformers).

This is typically done by systematically rotating one or more rotatable bonds (dihedral angles) and calculating the energy at each step. For benzoylthiourea derivatives, a key dihedral angle is the one defining the rotation around the C-N bond connecting the benzoyl group to the thiourea unit. The resulting potential energy profile reveals the most stable (low-energy) conformations and the energy barriers between them. Studies on similar molecules have shown that the most stable conformer is the one that allows for the formation of the intramolecular N-H···O hydrogen bond, leading to a pseudo-six-membered ring structure. The energy barrier to rotation is influenced by steric hindrance and the electronic effects of substituents on the phenyl rings.

Coordination Chemistry and Metal Complexation Properties

Ligand Behavior of N-benzoyl-N'-(2-cyanophenyl)thiourea

The coordination behavior of N-benzoyl-N'-(2-cyanophenyl)thiourea is largely dictated by the presence of several potential donor sites and its capacity for tautomerism.

N-benzoyl-N'-(2-cyanophenyl)thiourea possesses three potential donor atoms: the sulfur of the thiocarbonyl group (C=S), the nitrogen atoms of the thioamide groups (-NH-), and the oxygen of the carbonyl group (C=O). nih.gov This multiplicity of donor sites allows the ligand to coordinate to metal ions in a variety of modes, including monodentate and bidentate chelation. uzh.ch

The soft sulfur atom is a primary coordination site, particularly for soft metal ions. The harder oxygen atom of the carbonyl group can also participate in coordination, often leading to the formation of a stable six-membered chelate ring involving the S and O atoms. nih.gov The nitrogen atoms can also be involved in bonding, further increasing the coordination flexibility of the ligand. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, with platinum(II), N-benzoyl-N'-aryl thiourea (B124793) derivatives have been observed to act as monodentate ligands through the sulfur atom, while with palladium(II), they behave as bidentate ligands, coordinating through both sulfur and oxygen. researchgate.net

N-benzoyl-N'-(2-cyanophenyl)thiourea can exist in different tautomeric forms due to the possible migration of protons between the nitrogen, oxygen, and sulfur atoms. The main forms are the thione-keto form and the thiol-enol form. The predominant form in the solid state is typically the keto-thione form. hilarispublisher.com The presence of these tautomeric forms can significantly influence the coordination behavior of the ligand. hilarispublisher.com

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of N-benzoyl-N'-(2-cyanophenyl)thiourea has led to the synthesis and characterization of a wide range of metal complexes.

N-benzoyl-N'-(2-cyanophenyl)thiourea and its derivatives readily form complexes with a variety of transition metals. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. hilarispublisher.comnih.gov Microwave-assisted synthesis has also been employed as an efficient method for the preparation of these complexes. hilarispublisher.com

Complexes with copper(II), cobalt(II), nickel(II), and zinc(II) have been synthesized and characterized. hilarispublisher.com Additionally, complexes with platinum(II), palladium(II), and ruthenium(II) have been reported, showcasing the broad applicability of this class of ligands. researchgate.net The resulting complexes exhibit diverse geometries and coordination numbers, depending on the metal ion and the stoichiometry of the reaction.

The stoichiometry of the metal complexes of N-benzoyl-N'-(2-cyanophenyl)thiourea can vary. For example, 1:1 and 1:2 metal-to-ligand ratios have been observed. The geometry of the resulting complexes is influenced by the coordination number of the metal ion and the coordination mode of the ligand.

Based on spectroscopic and magnetic data, various geometries have been proposed for these complexes. For instance, square planar geometries are common for Ni(II), Pd(II), and Pt(II) complexes. researchgate.net Tetrahedral geometries have been suggested for some Cu(II) and Co(II) complexes, while octahedral geometries are also possible, particularly for Co(III). hilarispublisher.comresearchgate.net

Table 1: Proposed Geometries of Metal Complexes with N-benzoyl-N'-arylthiourea Derivatives

| Metal Ion | Proposed Geometry |

| Ni(II) | Square Planar |

| Pd(II) | Square Planar |

| Pt(II) | Square Planar |

| Cu(II) | Tetrahedral |

| Co(II) | Tetrahedral |

| Co(III) | Octahedral |

This table is based on findings for related N-benzoyl-N'-arylthiourea complexes and may be indicative of the geometries formed with N-benzoyl-N'-(2-cyanophenyl)thiourea.

A combination of spectroscopic techniques is employed to characterize the metal complexes of N-benzoyl-N'-(2-cyanophenyl)thiourea and to elucidate their structures.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, shifts in the characteristic vibrational frequencies of the C=O, C=S, and N-H groups are observed. A shift to lower frequency for the C=O and C=S stretching bands is indicative of their involvement in coordination to the metal ion. hilarispublisher.com

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the complex. The d-d transitions of the metal ions and charge transfer bands are observed in the UV-Vis spectra. hilarispublisher.comnih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as Cu(II) complexes. The EPR spectrum can provide information about the oxidation state and the coordination environment of the metal ion.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the geometry of the complex. For example, diamagnetic behavior is expected for square planar Ni(II) complexes, while tetrahedral Cu(II) complexes will be paramagnetic. researchgate.net

Table 2: Key Spectroscopic Data for N-benzoyl-N'-(2-cyanophenyl)thiourea

| Spectroscopic Technique | Key Bands/Signals (cm⁻¹ or δ) | Assignment |

| FT-IR (KBr) | 3229 | ν(N-H) |

| 2223 | ν(C≡N) | |

| 1662 | ν(C=O) | |

| 834 | ν(C=S) | |

| ¹H NMR (DMSO-d₆) | 12.70 (s, 1H) | N-H |

| 11.69 (s, 1H) | N-H | |

| 7.49-7.95 (m, 9H) | Aromatic-H | |

| ¹³C NMR (CDCl₃) | 179.7 | C=S |

| 168.6 | C=O | |

| 108.6 | C≡N |

Data is for the related compound N-benzoyl-N'-(4-cyanophenyl)thiourea and is expected to be similar for the 2-cyano isomer. preprints.org

Structural Elucidation of Metal Complexes (X-ray Crystallography of Complexes)

While crystal structures for metal complexes of N-benzoyl-N'-(2-cyanophenyl)thiourea are not available, analysis of related benzoylthiourea (B1224501) complexes allows for postulation on their structural features. nih.gov

Coordination Modes and Binding GeometriesN-aroyl-N'-substituted thioureas are versatile ligands capable of coordinating to metal ions in several ways due to the presence of multiple donor atoms (sulfur, oxygen, and nitrogen).uzh.chrdd.edu.iqThe most common coordination mode for this class of ligands is as a bidentate chelate, binding through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination).nih.govThis forms a stable six-membered ring with the metal center.cardiff.ac.uk

Alternatively, under certain conditions, the ligand can act as a monodentate donor through the sulfur atom. uzh.ch The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, with platinum group metals, S,N-coordination has also been observed. researchgate.net The geometry around the metal center would vary accordingly, with common geometries for transition metal complexes being square planar, tetrahedral, or octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govmdpi.com

Intramolecular and Intermolecular Interactions within ComplexesA defining characteristic of N-benzoyl-N'-arylthiourea ligands and their complexes is the prevalence of hydrogen bonding.researchgate.netA strong intramolecular hydrogen bond is typically formed between the N-H proton of the thiourea backbone and the carbonyl oxygen atom, creating a stable, nearly planar six-membered pseudo-ring.cardiff.ac.uknih.govThis interaction is a dominant feature that influences the overall conformation of the ligand upon complexation.mdpi.comresearchgate.net

In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing of the metal complexes. Interactions such as N-H···S hydrogen bonds between adjacent complex molecules often lead to the formation of dimers or extended supramolecular architectures. researchgate.netnih.gov Additional weaker interactions, like C-H···S, C-H···O, and π-π stacking between the aromatic rings, would further stabilize the crystal lattice. researchgate.net

Stability and Reactivity of Metal Complexes

Thermal Stability Analysis (e.g., Thermogravimetric Analysis - TGA)Thermogravimetric analysis (TGA) of metal complexes with analogous benzoylthiourea ligands reveals that they are generally thermally stable.mersin.edu.trhilarispublisher.comThe decomposition of these complexes typically occurs in multiple, well-defined steps.

For example, studies on Co(II), Ni(II), and Cu(II) complexes of N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea show stability up to temperatures ranging from approximately 416 K to 489 K. mersin.edu.tr The decomposition process often begins with the loss of any coordinated solvent molecules, followed by the fragmentation of the organic ligand at higher temperatures. The final residue at the end of the analysis is typically the most stable metal oxide or metal sulfide. mersin.edu.tr

Table 1: Representative Thermal Decomposition Data for Analogous Benzoylthiourea Metal Complexes

| Complex | Decomposition Onset (°C) | Major Decomposition Steps | Final Residue |

|---|---|---|---|

| [Co(L)₂] | ~192 | 2 | Co₄S₃ |

| [Ni(L)₂] | ~216 | 3 | Ni₃S₂ |

| [Cu(L)₂] | ~143 | 3 | Cu₁.₉₆S |

(Data based on complexes of N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea) mersin.edu.tr

Electrochemical Behavior (Cyclic Voltammetry)The electrochemical properties of metal complexes of N-benzoyl-N'-(2-cyanophenyl)thiourea can be inferred from cyclic voltammetry studies on similar systems.basjsci.edu.iqThese studies are valuable for understanding the redox behavior of the metal center within the complex and the influence of the ligand on its stability.rdd.edu.iq

Cyclic voltammograms of transition metal complexes with benzoylthiourea ligands typically show one or more redox processes corresponding to the metal ion (e.g., M(II)/M(I) or M(III)/M(II) couples). rdd.edu.iq These processes can be reversible, quasi-reversible, or irreversible, indicating the stability of the different oxidation states of the metal in the complex. cardiff.ac.uk

Furthermore, the ligand itself can exhibit electrochemical activity. Specifically, the cyano (-C≡N) group on the phenyl ring is reducible. Studies on the related N-benzoyl-N′-(4′-cyanophenyl)thiourea have shown a reduction peak for the cyano group. mdpi.com In a metal complex of N-benzoyl-N'-(2-cyanophenyl)thiourea, it is expected that the voltammogram would feature redox waves associated with both the central metal ion and the peripheral cyano group.

Future Research Directions and Perspectives

Advanced Synthetic Methodologies

The conventional synthesis of N-benzoyl-N'-(2-cyanophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzonitrile (B23959). preprints.org While effective, future research could focus on developing more advanced and sustainable synthetic protocols.

Future avenues include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for related benzoylthiourea (B1224501) derivatives and offers a greener alternative to conventional reflux methods. researchgate.net

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, improved safety, and easier scalability.

Catalytic Methods: Investigating novel catalysts, including phase-transfer catalysts, could enhance reaction efficiency and yield, as has been demonstrated for other N-acyl thioureas. mdpi.com

Green Solvents: Exploring the use of biodegradable or less toxic solvents would align with the growing emphasis on sustainable chemistry, reducing the environmental impact of the synthesis process.

Optimization of these methodologies could lead to more cost-effective and environmentally friendly production of N-benzoyl-N'-(2-cyanophenyl)thiourea, making it more accessible for extensive research and potential applications.

Novel Coordination Complexes with Diverse Metal Ions

N-acylthioureas are exceptional ligands due to the presence of multiple donor atoms (oxygen, nitrogen, and sulfur), allowing them to form stable complexes with a wide range of metal ions. researchgate.netuzh.ch The coordination chemistry of N-benzoyl-N'-(2-cyanophenyl)thiourea is a particularly rich field for future exploration.

The flexible O, N, S donor set allows for various coordination modes, including acting as a monodentate ligand through the sulfur atom or as a bidentate ligand involving the carbonyl oxygen and thiocarbonyl sulfur atoms. researchgate.netrsc.org This versatility can lead to complexes with diverse geometries, such as tetrahedral, square planar, or octahedral. rsc.org

A key area for future investigation is the potential involvement of the nitrogen atom from the 2-cyano group in coordination. This could lead to the formation of:

Polynuclear Complexes: The cyano group could act as a bridging ligand, linking multiple metal centers to create complex polynuclear structures or metal clusters. nih.gov

Coordination Polymers: Self-assembly of the ligand with suitable metal ions could yield one-, two-, or three-dimensional coordination polymers with potentially interesting magnetic, porous, or catalytic properties. researchgate.net

Systematic studies involving a broader array of metal ions—including transition metals (e.g., Ru, Pd, Pt), lanthanides, and main group elements—are warranted. researchgate.netrsc.org Characterizing the resulting complexes using techniques like single-crystal X-ray diffraction will be crucial to understanding their structural diversity and properties. rsc.org

| Metal Ion Family | Potential Coordination Geometries | Potential Applications of Complexes |

| First-Row Transition Metals (e.g., Co, Ni, Cu, Zn) | Tetrahedral, Square Planar, Octahedral | Catalysis, Antimicrobial Agents, Magnetic Materials |

| Platinum Group Metals (e.g., Ru, Pd, Pt) | Square Planar, Octahedral | Anticancer Agents, Catalysis |

| Lanthanides (e.g., Eu, Tb) | High Coordination Numbers (7-9) | Luminescent Probes, Magnetic Resonance Imaging (MRI) Contrast Agents |

| Main Group Metals (e.g., Sn, Pb) | Varied (depends on lone pair effects) | Semiconductor Precursors, Lewis Acid Catalysts |

Deeper Mechanistic Understanding of Biological Interactions

Thiourea (B124793) derivatives are renowned for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and insecticidal properties. uzh.chresearchgate.netmdpi.com While N-benzoyl-N'-(2-cyanophenyl)thiourea and its analogues are expected to be biologically active, a deep mechanistic understanding is currently lacking.

Future research should aim to:

Identify Cellular Targets: Elucidate the specific enzymes, receptors, or cellular pathways that the compound interacts with. For instance, related compounds have been shown to target enzymes like DNA gyrase B in bacteria. nih.gov

Elucidate the Mode of Action: Investigate how the compound exerts its biological effect. This could involve disrupting cellular respiration, inhibiting protein synthesis, or interfering with chitin (B13524) synthesis in insects. uzh.chresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the benzoyl and cyanophenyl rings to understand how structural changes affect biological potency. The presence of the carbonyl and thiocarbonyl groups is often reported to be crucial for enhanced biological activity. researchgate.net

Role of Metal Complexation: Evaluate how the biological activity of the ligand is altered upon coordination to different metal ions. Complexation can enhance the lipophilicity of a compound, facilitating its transport across cell membranes and potentially increasing its efficacy. mdpi.com

Advanced techniques such as proteomics, transcriptomics, and cellular imaging could provide invaluable insights into the compound's mechanism of action at a molecular level.

Exploration of New Materials Science Applications

The structural characteristics of N-benzoyl-N'-(2-cyanophenyl)thiourea make it a promising candidate for various materials science applications, an area that remains largely unexplored. researchgate.net

Prospective applications to investigate include:

Chemosensors: The ability of the thiourea moiety to bind selectively with certain metal ions or anions could be harnessed to develop colorimetric or fluorescent sensors for environmental monitoring or industrial process control.

Corrosion Inhibitors: Thiourea derivatives are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.net The multiple heteroatoms in N-benzoyl-N'-(2-cyanophenyl)thiourea could allow it to adsorb strongly onto metal surfaces, forming a protective layer.

Metal-Organic Frameworks (MOFs): As previously mentioned, the cyano group provides a handle for creating extended network structures. MOFs derived from this ligand could be explored for gas storage, separation, or heterogeneous catalysis.

Nonlinear Optical (NLO) Materials: Molecules with donor and acceptor groups can exhibit significant NLO properties. The combination of the electron-rich thiourea core and the electron-withdrawing cyano group suggests that this compound and its derivatives could be candidates for NLO applications.

Integration of Experimental and Computational Approaches

A synergistic approach combining experimental synthesis and characterization with computational modeling is essential for accelerating research and gaining deeper insights into the behavior of N-benzoyl-N'-(2-cyanophenyl)thiourea. researchgate.net

| Research Area | Experimental Techniques | Computational Methods |

| Structural Analysis | NMR, IR, Mass Spectrometry, Single-Crystal X-ray Diffraction | Density Functional Theory (DFT) for geometry optimization and spectral prediction |

| Biological Activity | In vitro antimicrobial/anticancer assays (e.g., MIC, IC50) | Molecular Docking to predict binding modes and affinities with biological targets |

| Reaction Mechanisms | Kinetic studies, Intermediate trapping | DFT for calculating transition states and reaction energy profiles |

| Complex Stability | UV-Vis Titration, Isothermal Titration Calorimetry (ITC) | Molecular Dynamics (MD) simulations to assess the stability of ligand-protein and ligand-metal complexes |

This integrated strategy has proven highly effective for related compounds. researchgate.net For example, molecular docking can predict the binding affinity of the compound to a specific enzyme, which can then be validated by in vitro assays. nih.gov Similarly, DFT calculations can predict the electronic structure and reactivity, guiding the rational design of new derivatives with enhanced properties. Molecular dynamics simulations can further validate the stability of interactions between the compound and its biological targets. researchgate.net By leveraging the predictive power of computational chemistry, researchers can prioritize synthetic targets and design more focused and efficient experiments, ultimately accelerating the discovery of new applications for this promising compound.

Q & A

Q. What are the established synthetic protocols for N-Benzoyl-N'-(2-Cyanophenyl)thiourea in academic laboratories?

The compound is synthesized via a two-step reaction:

Aroylisothiocyanate formation : Benzoyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux to generate benzoyl isothiocyanate.

Thiourea formation : The isothiocyanate intermediate reacts with 2-cyanophenylamine in tetrahydrofuran (THF) at 0–5°C, followed by reflux for 8–12 hours. Reaction progress is monitored via TLC (silica gel F254, hexane/ethyl acetate 3:1). Purification involves recrystallization from ethanol, yielding white crystals .

Q. What spectroscopic and analytical techniques are essential for characterizing N-Benzoyl-N'-(2-Cyanophenyl)thiourea?

- FT-IR : Confirms thiourea C=S stretching (~1250–1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) bonds.

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm) and thiourea NH signals (δ 10–12 ppm).

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···O=C, ~1.94 Å) and dihedral angles between aromatic rings, critical for confirming stereochemistry .

- Elemental analysis : Validates purity (>95%) .

Q. How is the cytotoxicity of this compound evaluated in cancer research?

Standard protocols include:

- Cell lines : MCF-7 (breast cancer), T47D (ductal carcinoma), and Vero (normal cells) for selectivity assessment.

- MTT assay : Cells are treated with 0.1–100 µM of the compound for 48–72 hours. IC₅₀ values are calculated using nonlinear regression. Selectivity indices (SI) compare toxicity to normal vs. cancer cells .

Advanced Research Questions

Q. How do computational methods like molecular docking elucidate its mechanism of action?

- Target selection : Macrophage migration inhibitory factor (MIF; PDB ID: 1LJT) is a common target for anti-inflammatory/anticancer thioureas.

- Docking software : Molegro Virtual Docker (MVD) or AutoDock Vina optimizes ligand-receptor interactions. Key parameters include Gibbs free energy (ΔG) and hydrogen bond networks.

- Results : The 2-cyanophenyl group enhances π-π stacking with hydrophobic residues (e.g., Phe113), while the benzoyl moiety stabilizes the binding pocket .

Q. What structural features influence its bioactivity compared to analogs?

- Electron-withdrawing groups (e.g., -CN at the 2-position): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites.

- Hydrogen bonding : Intramolecular N–H···O=C bonds rigidify the structure, improving binding specificity.

- Comparative data : Analogous compounds like N-Benzoyl-N'-(4-Chlorophenyl)thiourea show lower IC₅₀ values (e.g., 12 µM vs. 18 µM in MCF-7), highlighting the cyanophenyl group’s role in potency .

Q. How can conflicting spectroscopic data during structural analysis be resolved?

- Case example : Discrepancies in C=O bond lengths (1.20–1.22 Å) may arise from intramolecular hydrogen bonding.

- Resolution : Use high-resolution X-ray data (R-factor < 0.05) and DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model electronic effects. Cross-validate with solid-state NMR to confirm hydrogen bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.